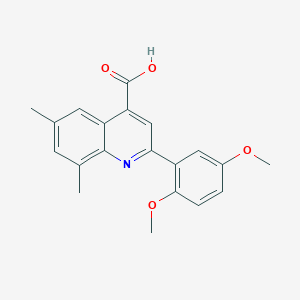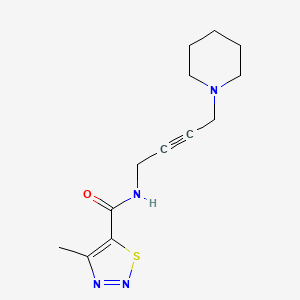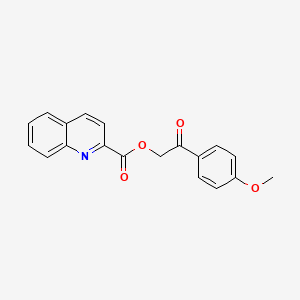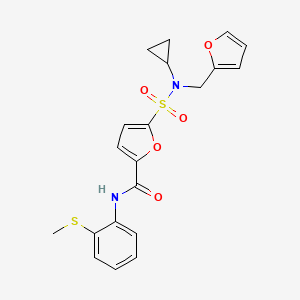![molecular formula C18H16N8O B2942135 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide CAS No. 2034295-77-5](/img/structure/B2942135.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C18H16N8O and its molecular weight is 360.381. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The compound’s mode of action involves intercalation with DNA . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, which can disrupt the DNA’s normal functioning and lead to cell death . This makes the compound potentially useful as an anticancer agent .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, by inhibiting c-Met and VEGFR-2, the compound can disrupt pathways involved in cell growth and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
It’s known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown satisfactory activity compared with the lead compound foretinib . This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s interaction with DNA and inhibition of key kinases can lead to a variety of molecular and cellular effects. For instance, it can inhibit the growth of cancer cells in a dose-dependent manner and induce late apoptosis . It can also inhibit the expression of c-Met and VEGFR-2, further contributing to its anticancer effects .
生化学分析
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has shown promising results in biochemical reactions. It has been found to exhibit cytotoxicity at certain concentrations . The compound interacts with various biomolecules, including enzymes and proteins
Cellular Effects
The effects of this compound on cells have been studied in vitro . The compound influences cell function by interacting with various cellular processes . It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Studies have shown that the compound has a certain degree of stability and undergoes degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-18(15-9-20-13-3-1-2-4-14(13)23-15)22-12-5-7-25(10-12)16-17-24-21-11-26(17)8-6-19-16/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHMNFQUNCHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-6-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2942055.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2942066.png)
amine](/img/structure/B2942067.png)
![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)
![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide](/img/structure/B2942070.png)

![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)

![10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2942074.png)
